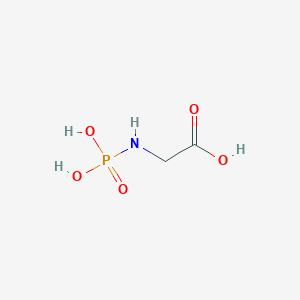![molecular formula C6H9BrN4 B13563372 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
Preparation of Azide: The starting material, an appropriate azide, is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein interactions.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as corrosion inhibitors and photostabilizers
Wirkmechanismus
The mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromo group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Similar in structure but with a chloro group instead of a bromo group, affecting its reactivity and biological activity.
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropylmethanamine: Contains a methyl group, which may alter its chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and material science.
Eigenschaften
Molekularformel |
C6H9BrN4 |
|---|---|
Molekulargewicht |
217.07 g/mol |
IUPAC-Name |
[1-(4-bromotriazol-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C6H9BrN4/c7-5-3-11(10-9-5)6(4-8)1-2-6/h3H,1-2,4,8H2 |
InChI-Schlüssel |
SNBYJSZTUCUJHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)N2C=C(N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)







